molecular formula C21H25N5O3S B10983324 N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

Cat. No.: B10983324
M. Wt: 427.5 g/mol
InChI Key: IIPXVMBPWMLDKM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is a complex organic compound with a unique structure that combines elements of naphthalene, pyridazine, piperazine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthesis may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Attachment of the naphthalene moiety:

    Formation of the piperazine ring: The piperazine ring is then introduced through a nucleophilic substitution reaction.

    Sulfonamide formation: Finally, the sulfonamide group is introduced through the reaction of the piperazine derivative with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique chemical and biological properties

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-naphthalen-1-yl-6-oxopyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C21H25N5O3S/c1-23(2)30(28,29)25-14-12-24(13-15-25)16-26-21(27)11-10-20(22-26)19-9-5-7-17-6-3-4-8-18(17)19/h3-11H,12-16H2,1-2H3

InChI Key

IIPXVMBPWMLDKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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